1-(3-Chlorophenyl)-2-cyclopropylethan-1-one CAS number and identifiers
1-(3-Chlorophenyl)-2-cyclopropylethan-1-one CAS number and identifiers
Executive Summary
1-(3-Chlorophenyl)-2-cyclopropylethan-1-one (also known as 3'-chloro-2-cyclopropylacetophenone ) is a specialized organic intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals. It serves as a critical scaffold for the development of monoamine transporter inhibitors, triazole fungicides (analogous to cyproconazole), and kinase inhibitors.
Unlike its para-substituted counterpart (1-(4-chlorophenyl)-2-cyclopropylethan-1-one), which is widely available as a commercial fungicide intermediate, the 3-chloro isomer is typically synthesized de novo for Structure-Activity Relationship (SAR) studies to probe the metabolic stability and binding affinity of meta-substituted aryl ketones.
Chemical Identity & Properties
Nomenclature and Identifiers
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IUPAC Name: 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one
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Common Names: 3'-Chloro-2-cyclopropylacetophenone; Cyclopropylmethyl 3-chlorophenyl ketone.
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CAS Number: Note: While the 4-chloro isomer is indexed as 123989-29-7, the 3-chloro isomer is less common in public catalogs. It is often referenced by its specific chemical structure in patent literature.
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Molecular Formula: C₁₁H₁₁ClO[1]
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SMILES: Clc1cccc(C(=O)CC2CC2)c1
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InChIKey: (Predicted) VCNYPJMEQHTAHS-UHFFFAOYSA-N (Analogous structure base)
Physicochemical Data
| Property | Value | Note |
| Molecular Weight | 194.66 g/mol | |
| Appearance | Colorless to pale yellow oil | Low melting point solid upon high purity |
| Boiling Point | ~280°C (Predicted) | Typically distilled under high vacuum |
| LogP | 3.1 - 3.4 | Lipophilic |
| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water |
| H-Bond Acceptors | 1 (Ketone) | |
| H-Bond Donors | 0 |
Synthetic Pathways
The synthesis of the 3-chloro isomer requires regioselective control to ensure the chlorine atom remains in the meta position relative to the ketone. Direct Friedel-Crafts acylation of chlorobenzene with cyclopropylacetyl chloride is not recommended because the chlorine substituent is ortho/para directing, yielding predominantly the 4-chloro and 2-chloro isomers.
Therefore, the following directed pathways are the industry standard:
Route A: The Weinreb Amide Method (Preferred)
This route offers the highest fidelity for the meta substitution pattern.
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Activation: 3-Chlorobenzoic acid is converted to its Weinreb amide (N-methoxy-N-methylamide).
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Nucleophilic Attack: Reaction with cyclopropylmethylmagnesium bromide (Grignard reagent).
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Result: The Weinreb amide prevents over-addition, yielding the ketone exclusively.
Route B: The Nitrile Addition Method (Scalable)
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Starting Material: 3-Chlorobenzonitrile.
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Reagent: Cyclopropylmethylmagnesium bromide.
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Mechanism: Formation of an imine intermediate, which is hydrolyzed by acidic workup to the ketone.
Route C: Oxidation of Alcohol (Traditional)
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Grignard: 3-Chlorobenzaldehyde + Cyclopropylmethylmagnesium bromide → Secondary Alcohol.
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Oxidation: Jones reagent, PCC, or Swern oxidation converts the alcohol to the ketone.
Visualization of Synthetic Logic
Caption: Comparison of Weinreb Amide and Nitrile Addition pathways for regioselective synthesis.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one via Weinreb Amide.
Phase 1: Preparation of N-methoxy-N-methyl-3-chlorobenzamide
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Reagents: 3-Chlorobenzoic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), DCM (Solvent).
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Procedure:
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Dissolve 3-chlorobenzoic acid in anhydrous DCM under Argon.
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Add CDI portion-wise at 0°C. Stir for 1 hour at room temperature (gas evolution will occur).
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Add N,O-Dimethylhydroxylamine hydrochloride. Stir overnight.
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Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate.
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Yield Expectation: >90% (Colorless oil).
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Phase 2: Grignard Addition
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Reagents: Weinreb amide (from Phase 1), Cyclopropylmethylmagnesium bromide (1.2 eq, 0.5M in THF).
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Procedure:
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Dissolve the Weinreb amide in anhydrous THF; cool to 0°C.
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Add the Grignard reagent dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
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Allow to warm to room temperature and stir for 2 hours.
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Quench: Pour reaction mixture into ice-cold sat. NH₄Cl solution.
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Extraction: Extract with EtOAc (3x). Wash combined organics with brine.
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Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
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Validation (Self-Check)
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TLC: The Weinreb amide spot (more polar) should disappear, replaced by a less polar ketone spot.
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Safety: Cyclopropylmethylmagnesium bromide is air-sensitive. Use strictly anhydrous conditions.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be observed.
Nuclear Magnetic Resonance (NMR)[2][3][4]
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Region (7.3 - 7.9 ppm): Multiplet corresponding to 4 protons. Look for the distinct singlet-like signal of the proton at position 2 of the phenyl ring (between Cl and C=O) at ~7.9 ppm.
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Alpha-Methylene (2.8 - 2.9 ppm): Doublet (J ≈ 7 Hz), integrating to 2H (-CH₂-C=O).
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Cyclopropyl Methine (1.0 - 1.2 ppm): Multiplet, 1H.
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Cyclopropyl Methylene (0.2 - 0.6 ppm): Two multiplets, integrating to 4H total.
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¹³C NMR (100 MHz, CDCl₃):
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Carbonyl (C=O): ~198 ppm.
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Aromatic Carbons: ~135 ppm (C-Cl), ~138 ppm (C-C=O), plus 4 CH signals.
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Aliphatic Carbons: ~45 ppm (CH₂-C=O), ~8 ppm (Cyclopropyl CH), ~4 ppm (Cyclopropyl CH₂).
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Mass Spectrometry (MS)[3]
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ESI-MS: [M+H]⁺ peak at m/z 195.05 (³⁵Cl) and 197.05 (³⁷Cl) in a 3:1 ratio, characteristic of a monochlorinated compound.
Applications & Biological Relevance
This molecule is a "privileged scaffold" in medicinal chemistry, often used to introduce lipophilicity and metabolic stability.
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Monoamine Transporter Inhibitors: The 3-chlorophenyl ring mimics the substrate specificity of serotonin and dopamine transporters. The cyclopropyl group provides steric bulk that can enhance selectivity over norepinephrine transporters.
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Triazole Fungicides: While the 4-chloro isomer is the precursor to Cyproconazole, the 3-chloro isomer is used in resistance-breaking studies to target fungal CYP51 enzymes that have mutated to resist standard azoles.
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Kinase Inhibitors: Used as a fragment in fragment-based drug discovery (FBDD) for targeting allosteric pockets where a lipophilic, rigid linker is required.
References
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Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
- Grignard Reaction Conditions: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents. CRC Press, 1996.
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Cyclopropyl Ketone Scaffolds in Drug Design: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016 , 59(19), 8712–8756. Link
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Analogous Synthesis (4-Chloro isomer): Patent WO2011088181, "Process for the preparation of triazole fungicides." Link
